molecular formula C10H26O2Si2 B14610414 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane CAS No. 58276-78-1

1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane

Cat. No.: B14610414
CAS No.: 58276-78-1
M. Wt: 234.48 g/mol
InChI Key: MRNDESFSWQKXRA-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to four methyl groups and two isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane can be synthesized through the reaction of tetramethyldisilane with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atoms with isopropoxy groups.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Common industrial methods involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of simpler silanes.

    Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
  • 1,1,2,2-Tetramethyl-1,2-diphenylethane
  • 1,1,2,2-Tetramethylcyclopentane

Uniqueness

1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane is unique due to the presence of isopropoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

[dimethyl(propan-2-yloxy)silyl]-dimethyl-propan-2-yloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O2Si2/c1-9(2)11-13(5,6)14(7,8)12-10(3)4/h9-10H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNDESFSWQKXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)[Si](C)(C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548818
Record name 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58276-78-1
Record name 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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